Furo[3,4-c]pyridin-1(3H)-one
Description
Furo[3,4-c]pyridin-1(3H)-one is a bicyclic heterocyclic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol (CAS: 4741-42-8). It features a fused furan and pyridine ring system, with the oxygen atom in the furan ring and the nitrogen atom in the pyridine ring occupying distinct positions (3,4-c fusion). Key physical properties include a melting point of 116–117°C, a predicted boiling point of 357.5±37.0°C, and a density of 1.360±0.06 g/cm³ . The compound is primarily used as an intermediate in organic synthesis and pharmaceutical development, particularly for neuropeptide S receptor (NPSR) antagonists and other bioactive molecules . Its safety profile includes warnings for acute toxicity, skin/eye irritation, and respiratory hazards, necessitating careful handling .
Properties
IUPAC Name |
3H-furo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGNTLLELAQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197129 | |
| Record name | Furo(3,4-c)pyridin-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-42-8 | |
| Record name | Furo(3,4-c)pyridin-1(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4741-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(3,4-c)pyridin-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURO(3,4-C)PYRIDIN-1(3H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58X55J8EYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Historical Context and Structural Significance
Furo[3,4-c]pyridin-1(3H)-one derivatives are characterized by a fused furan-pyridine ring system, which confers unique electronic properties and bioactivity. Early synthetic routes relied on linear sequences involving hydroxyl protection, oxidation, and cyclization, often requiring five or more steps with cumulative yields below 50%. The discovery of enantioselective pathways in the 1990s, particularly using chiral reducing agents like [1S]-N,B-Enantride®, enabled access to non-racemic intermediates critical for pharmaceutical applications.
Traditional Multi-Step Synthesis
Stepwise Functionalization and Cyclization
Initial approaches involved:
- Hydroxyl Protection : Using acetonide or tosyl groups to block reactive hydroxyl moieties.
- Oxidation : Jones reagent (CrO₃/H₂SO₄/H₂O) converted alcohols to ketones, albeit with strict temperature control to prevent over-oxidation.
- Stereospecific Reduction : Chiral reducing agents selectively generated (R)- or (S)-configured alcohols. For example, [1S]-N,B-Enantride® reduced ketones to alcohols with 80–90% ee, which was enriched to >95% via ethyl acetate crystallization.
- Deprotection and Cyclization : Base-mediated elimination formed the furan ring, but competing side reactions limited yields to 70–80%.
Table 1: Yield and Optical Purity in Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Hydroxyl Protection | Acetonide, CH₂Cl₂/pyridine | 90 | – |
| Oxidation | Jones reagent, 0°C | 85 | – |
| Reduction | [1S]-N,B-Enantride®, THF, -78°C | 70 | 80 |
| Crystallization | Ethyl acetate, -20°C | – | 95 |
| Cyclization | KOH/MeOH, reflux | 70 | – |
Modern Single-Step Acid-Catalyzed Cyclodehydration
Mechanism and Optimization
A breakthrough method consolidated five steps into one by employing concentrated H₂SO₄ or HCl in azeotropic solvents (e.g., benzene or toluene). The acid catalyzes simultaneous deprotection of acetonide groups and cyclodehydration, forming the furopyridine core in >90% yield.
Reaction Scheme :
$$
\text{Compound II} \xrightarrow{\text{H₂SO₄, benzene, reflux}} \text{this compound (I)}
$$
Table 2: Acid-Mediated Cyclodehydration Conditions
| Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| H₂SO₄ | Benzene | 80 | 2 | 92 | 95 |
| HCl | Toluene | 110 | 1.5 | 88 | 93 |
| TFA | CHCl₃ | 60 | 3 | 85 | 90 |
Synthesis of Key Intermediate: Non-Racemic Alcohol II
Oxidation-Reduction Sequence
Racemic alcohol II was resolved via kinetic oxidation to ketone III followed by stereoselective reduction:
- Oxidation : Jones reagent converted racemic II to ketone III in 85% yield.
- Reduction : [1S]-N,B-Enantride® afforded non-racemic II with 80% ee, enriched to >95% via crystallization.
Table 3: Resolution of Racemic Alcohol II
| Step | Reagents | Yield (%) | ee (%) |
|---|---|---|---|
| Oxidation | Jones reagent | 85 | – |
| Reduction | [1S]-N,B-Enantride® | 70 | 80 |
| Crystallization | Ethyl acetate | – | 95 |
Industrial Scalability and Challenges
Solvent and Catalyst Selection
Benzene, though effective, poses toxicity concerns, prompting substitution with toluene or ethyl acetate. Catalytic HCl in toluene achieves comparable yields (88%) with safer handling.
Byproduct Management
Unreacted starting material (5–10%) is recovered via decantation and reused, improving atom economy. Silica gel chromatography purifies final products to >99% HPLC purity.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Furo[3,4-c]pyridin-1(3H)-one has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and metastasis. Its ability to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis is particularly noteworthy .
- Neuroprotective Effects : Emerging studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting its potential in treating neurodegenerative diseases .
Chemical Synthesis
The compound is widely used as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create diverse chemical libraries for drug discovery . Notably, innovative synthetic methods have been developed to produce derivatives with enhanced biological activities:
- Cascade Reactions : A recent study highlighted a four-step tandem reaction involving acrylamides and 4-hydroxy-2-alkynoates to synthesize novel furo[3,4-c]pyridine derivatives efficiently . This method demonstrates good functional group tolerance and simplifies purification processes.
Industrial Applications
This compound derivatives are being investigated for their use in advanced materials:
- Photosensitizers : The compound's derivatives are explored for applications in photodynamic therapy (PDT), where they act as photosensitizers that generate reactive oxygen species upon light activation .
- Material Science : Due to their unique properties, these compounds are also being evaluated for use in the development of new materials with specific optical or electronic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values that support further development into antimicrobial agents .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of this compound revealed its capacity to suppress cancer cell migration in vitro by targeting key signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of furo[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones inhibit de novo pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis . This inhibition enhances the cellular response to interferons, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothis compound
This derivative (Figure 1A) introduces a saturated six-membered ring fused to the furopyridinone core. Developed by Research Triangle Institute, it serves as a scaffold for NPSR antagonists. Compared to the parent compound, the tetrahydro modification enhances conformational flexibility, enabling broader structure-activity relationship (SAR) exploration. For example:
- R06039-478 (2b) : A carboxamide derivative with a pA₂ = 7.51 , demonstrating high antagonist potency due to C3 isobutyl-phenyl substitution and N5 carboxamide groups .
- R06039-447 (2a) : A urea derivative with pA₂ = 5.83 , highlighting the reduced efficacy of thiourea/urea groups compared to carboxamides .
Key Insight : The tetrahydro core mimics the oxazolo[3,4-a]pyrazine scaffold of SHA-68 (a benchmark NPSR antagonist) but eliminates chirality at the piperazine carbon, simplifying synthesis while retaining bioactivity .
Spiro Derivatives
Spiro architectures integrate the furopyridinone core with secondary rings, enhancing structural diversity:
- Spiro[benzo[7]annulene-5,3'-furo[3,4-c]pyridin]-1'-one (48) : A benzannulated spiro compound synthesized via Method B (62% yield), showing enhanced lipophilicity (logP ~3.2) due to aromatic extension .
Comparison with SHA-68 and Oxazolo-Pyrazine Derivatives
SHA-68, a lead NPSR antagonist, contains an oxazolo[3,4-a]pyrazine core. This compound derivatives replace the oxazolidinone nitrogen with a fused double bond, altering electronic properties while maintaining key pharmacophore distances (Figure 1B). Key differences include:
- Bioactivity: SHA-68 derivatives often require chiral centers for potency, whereas furopyridinones achieve comparable activity with racemic mixtures (e.g., 2b vs. SHA-68) .
- Synthetic Accessibility: The furopyridinone scaffold avoids laborious chiral resolutions, streamlining production .
Isomeric and Functional Group Variations
Furo[2,3-c]pyridine Derivatives
The isomeric furo[2,3-c]pyridine (oxygen at position 2, nitrogen at 3) exhibits distinct reactivity and applications. Studies highlight its role in anticancer agents and fluorescent materials, underscoring how ring-positioning impacts electronic properties and biological targeting .
Substituent Effects
- C3 Substituents : Isobutyl-phenyl groups (e.g., 51 ) improve NPSR binding affinity, while hydroxy-methyl substitutions (e.g., 71 ) reduce potency due to polar interactions .
- N5 Modifications : Carboxamides (e.g., 47 , 70 ) enhance potency over ureas, as seen in 2b (pA₂ = 7.51) vs. 2a (pA₂ = 5.83) .
Data Tables
Table 1: Key Physical and Pharmacological Properties
Table 2: Structural Comparison of Scaffolds
| Scaffold | Key Features | Advantages | Limitations |
|---|---|---|---|
| This compound | Rigid bicyclic core, synthetic versatility | Broad SAR exploration, no chirality | Limited in vivo data |
| Oxazolo[3,4-a]pyrazine | Chiral center, polar oxazolidinone | High potency (e.g., SHA-68) | Complex synthesis, chirality |
| Spiro-furopyridinones | Enhanced 3D structure | Improved solubility/binding | Higher molecular weight |
Biological Activity
Furo[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a furan and a pyridine ring. Its unique structure allows it to act as a versatile building block in organic synthesis, particularly in drug discovery and development. The compound has been shown to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis, which is crucial for nucleic acid synthesis and cellular proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pyrimidine Biosynthesis : The compound inhibits enzymes involved in pyrimidine biosynthesis, leading to reduced nucleotide availability for DNA and RNA synthesis. This effect has been linked to its ability to amplify cellular responses to interferons .
- Cellular Proliferation : Studies have demonstrated that this compound derivatives can interfere with the proliferation of immune cells. For instance, compounds derived from this scaffold showed significant inhibition of cell viability in various cancer cell lines, including triple-negative breast cancer (TNBC) cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study involved testing various derivatives against mammary cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at low concentrations (6.25 µM), particularly in TNBC cell lines like MDA-MB-231 .
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| 1f | 6.25 | MDA-MB-231 | Most active against TNBC |
| 1d | 25 | MDA-MB-231 | Significant reduction in viability |
| 1b | 50 | MDA-MB-231 | Moderate activity |
| 1a | >200 | MCF-7 | No significant effect |
Mechanistic Studies
In silico docking studies have revealed that this compound interacts with key proteins involved in cancer progression, such as AKT and CDK4. These interactions suggest that the compound may modulate critical signaling pathways associated with cell survival and proliferation .
Case Studies
A specific case study evaluated the effects of this compound on immune cell proliferation. The study found that treatment with this compound led to a significant decrease in purine and pyrimidine levels within treated cells compared to controls. This was quantified using high-performance liquid chromatography (HPLC), demonstrating its potential as an immunomodulatory agent .
Q & A
Q. What are the common synthetic routes for Furo[3,4-c]pyridin-1(3H)-one and its derivatives?
Synthetic strategies often involve cyclization, transition metal catalysis, and multi-step cascade reactions. For example:
- Rhodium-catalyzed cascade reactions : A four-step process involving C–H activation, Lossen rearrangement, and annulation enables regioselective synthesis of trisubstituted derivatives .
- Halogenation and functionalization : 3-(Dialkylamino)-4-halofuro[3,4-c]pyridin-1(3H)-ones can be synthesized via electrophilic substitution, with precise control over substituent placement .
- Spirocyclic derivatives : Cyclohexane-fused analogs are synthesized using ketone intermediates and cyclization under acidic conditions .
Q. Table 1: Key Synthetic Methods
| Method | Key Features | Reference |
|---|---|---|
| Rhodium-catalyzed cascade | Regioselective C–H activation | |
| Electrophilic halogenation | Introduces halogens at position 4 | |
| Spirocyclization | Forms fused cyclohexane derivatives |
Q. How is the structural characterization of this compound performed?
Advanced spectroscopic and analytical techniques are critical:
- NMR spectroscopy : - and -NMR resolve substituent effects. For example, pyridine-H protons resonate at δ 8.59 ppm in derivatives .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H] = 311.1390 for a pyrano-furo-pyridone derivative) .
- X-ray crystallography : Resolves regiochemical ambiguities in complex spirocyclic derivatives .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, general protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors .
- Storage : Keep containers sealed in dry, ventilated areas to prevent degradation .
Advanced Research Questions
Q. How can regioselective synthesis of substituted Furo[3,4-c]pyridin-1(3H)-ones be achieved?
Regioselectivity is controlled by:
- Transition metal catalysis : Rhodium catalysts direct C–H activation to specific positions, enabling selective functionalization (e.g., at C6 or C7) .
- Substituent-directed reactions : Electron-withdrawing groups (e.g., chloro, methyl) influence reactivity patterns. For example, 6-(3-chlorophenyl)-4-methyl derivatives are synthesized via Suzuki coupling .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Q. How do structural modifications impact the physicochemical properties of this compound derivatives?
- Lipophilicity : Introducing methyl or chloro groups increases logP (e.g., logP = 1.59 for a spirocyclic derivative) .
- Solubility : Hydrophilic substituents (e.g., hydroxyl or ethoxy groups) enhance aqueous solubility .
- Thermal stability : Derivatives with fused rings (e.g., pyrano-furo-pyridones) exhibit higher melting points (>300°C) .
Q. What catalytic systems are optimal for large-scale synthesis of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
